5-Cyclohexylthiophene-2-carboxylic acid 5-Cyclohexylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1157723-07-3
VCID: VC4685717
InChI: InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
SMILES: C1CCC(CC1)C2=CC=C(S2)C(=O)O
Molecular Formula: C11H14O2S
Molecular Weight: 210.29

5-Cyclohexylthiophene-2-carboxylic acid

CAS No.: 1157723-07-3

Cat. No.: VC4685717

Molecular Formula: C11H14O2S

Molecular Weight: 210.29

* For research use only. Not for human or veterinary use.

5-Cyclohexylthiophene-2-carboxylic acid - 1157723-07-3

Specification

CAS No. 1157723-07-3
Molecular Formula C11H14O2S
Molecular Weight 210.29
IUPAC Name 5-cyclohexylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Standard InChI Key BLTOAMGPMKEQFC-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CC=C(S2)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-cyclohexylthiophene-2-carboxylic acid comprises a planar thiophene ring fused with a non-planar cyclohexyl substituent, creating a hybrid aromatic-aliphatic system. The carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation. Key structural parameters include:

  • Molecular weight: 210.29 g/mol

  • InChI code: 1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)\text{1S/C}_{11}\text{H}_{14}\text{O}_{2}\text{S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)}

  • SMILES notation: C1[C@@H]([C@H](CN1CC(=O)NC2=C(C=C(C=C2)N3C=CC=CC3=O)F)F)NC(=O)C4=CC=C(S4)Cl\text{C1[C@@H]([C@H](CN1CC(=O)NC2=C(C=C(C=C2)N3C=CC=CC3=O)F)F)NC(=O)C4=CC=C(S4)Cl}

The cyclohexyl group enhances lipophilicity, which influences solubility and membrane permeability—a critical factor in drug design .

Physicochemical Properties

Experimental and predicted physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Cyclohexylthiophene-2-carboxylic Acid

PropertyValueSource
Melting pointNot reported
Boiling point287.0±20.0 °C (predicted)
Density1.466 g/cm³ (estimate)
SolubilitySlightly soluble in DMSO, MeOH
pKa3.32±0.10 (predicted)
LogP (lipophilicity)3.1 (calculated)

The compound’s low solubility in aqueous media aligns with its lipophilic cyclohexyl group, while its carboxylic acid moiety allows for salt formation under basic conditions .

Synthesis Methodologies

Friedel-Crafts Acylation Approach

A common route for analogous thiophene derivatives involves Friedel-Crafts acylation. For 5-chlorothiophene-2-carboxylic acid, trichloroacetyl chloride reacts with 2-chlorothiophene in the presence of AlCl3\text{AlCl}_3, followed by hydrolysis . Adapting this method for the cyclohexyl variant would require cyclohexanoyl chloride as the acylating agent.

Grignard Reagent Carbonylation

Another method employs Grignard reagents derived from halogenated thiophenes. For example, 5-bromo-2-chlorothiophene reacts with magnesium to form a Grignard intermediate, which is then treated with carbon dioxide to introduce the carboxylic acid group . Substituting bromine with a cyclohexyl group could yield the target compound.

Oxidation of Acetyl Derivatives

Oxidation of 5-cyclohexyl-2-acetylthiophene using oxidizing agents like sodium chlorite (NaClO2\text{NaClO}_2) in a buffered system (KH2PO4\text{KH}_2\text{PO}_4) has been proposed for similar structures . This method avoids harsh conditions, preserving the cyclohexyl group’s integrity.

Applications in Pharmaceutical Research

Drug Intermediate

5-Cyclohexylthiophene-2-carboxylic acid serves as a precursor in synthesizing bioactive molecules. For instance, its amide derivatives exhibit binding affinity to enzymes involved in inflammation and cancer pathways . A recent study reported its use in preparing pyrrolidine-based inhibitors targeting kinase enzymes .

Material Science

The compound’s conjugated thiophene ring makes it a candidate for organic semiconductors. Its electronic properties, including a HOMO-LUMO gap of ~4.1 eV (calculated), suggest potential in photovoltaic applications .

Recent Advances and Future Directions

Recent studies highlight its role in synthesizing 1,3,4-oxadiazole derivatives, which show antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) . Future research should explore structure-activity relationships (SAR) to optimize pharmacokinetic profiles. Additionally, computational modeling could predict novel derivatives with enhanced target selectivity.

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